1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE
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Overview
Description
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is an organic compound with a complex structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-2,2,4-trimethylquinoline with butenone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include methanol and dimethyl sulfoxide (DMSO), which help in dissolving the reactants and controlling the reaction temperature.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of the desired nucleophile.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE involves its interaction with specific molecular targets. The quinoline moiety in the compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE: Shares a similar quinoline structure but lacks the butenone moiety.
6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is unique due to the presence of both the quinoline and butenone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-6-7-16(19)18-15-9-8-13(20-5)10-14(15)12(2)11-17(18,3)4/h6-11H,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYXZITQBCROF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C=C2)OC)C(=CC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C=C2)OC)C(=CC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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